molecular formula C17H11N2Na3O10S3 B12692568 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt CAS No. 61617-66-1

3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt

Cat. No.: B12692568
CAS No.: 61617-66-1
M. Wt: 568.4 g/mol
InChI Key: JLVZZUPKPSATFW-UHFFFAOYSA-K
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Description

3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt (CAS: 21056-98-4; EC: 244-182-1) is a synthetic azo dye and metal complex primarily used as a pigment. Its structure features a naphthalene backbone substituted with two sulfonic acid groups at positions 2 and 7, a hydroxyl group at position 3, and an azo linkage to a 4-methyl-2-sulphophenyl group . The calcium counterion enhances stability and solubility in aqueous systems. This compound is registered under the Colour Index (CI) as CI 15850 and is commercially known as D&C Red No. 6 or 7, widely utilized in cosmetics, textiles, and food colorants due to its bright red hue .

Properties

CAS No.

61617-66-1

Molecular Formula

C17H11N2Na3O10S3

Molecular Weight

568.4 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C17H14N2O10S3.3Na/c1-9-2-5-13(14(6-9)31(24,25)26)18-19-16-12-4-3-11(30(21,22)23)7-10(12)8-15(17(16)20)32(27,28)29;;;/h2-8,20H,1H3,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3

InChI Key

JLVZZUPKPSATFW-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Methyl-2-sulphanilic Acid

  • The aromatic amine precursor, 4-methyl-2-sulphanilic acid, is dissolved in an acidic aqueous medium (commonly hydrochloric acid).
  • Sodium nitrite is added at low temperature (0–5 °C) to generate the diazonium salt in situ.
  • The reaction is carefully controlled to avoid decomposition of the diazonium intermediate.

Azo Coupling with 3-Hydroxy-Naphthalene-2,7-disulphonic Acid

  • The coupling component, 3-hydroxy-naphthalene-2,7-disulphonic acid, is dissolved in alkaline aqueous solution to activate the coupling site.
  • The diazonium salt solution is slowly added to the coupling component under stirring at low temperature to form the azo bond.
  • The pH is maintained typically between 8 and 10 to optimize coupling efficiency and minimize side reactions.
  • The reaction mixture is stirred until completion, monitored by spectroscopic methods or TLC.

Formation of Calcium Salt

  • The purified azo dye acid form is neutralized with calcium hydroxide or calcium carbonate to form the calcium salt.
  • The neutralization is performed in aqueous medium, controlling pH to ensure complete salt formation without excess calcium.
  • The calcium salt precipitates or remains in solution depending on conditions and is isolated by filtration or crystallization.
  • Drying under controlled conditions yields the final calcium salt product.

Research Findings and Optimization Data

Step Conditions Observations/Notes
Diazotization 0–5 °C, HCl, NaNO2 High yield of diazonium salt; temperature critical
Azo Coupling pH 8–10, 0–5 °C Optimal pH for coupling; higher pH causes hydrolysis
Sulphonation (if needed) Sulfuric acid, controlled temp Ensures sulphonate groups; over-sulphonation avoided
Calcium Salt Formation Neutralization with Ca(OH)2, pH 6–7 Complete salt formation; avoids free acid residues
  • The coupling reaction is sensitive to pH and temperature; maintaining low temperature and slightly alkaline pH maximizes yield and purity.
  • Calcium salt formation improves dye solubility and stability, important for industrial applications.
  • Purification steps are essential to remove unreacted starting materials and side products, ensuring consistent dye quality.

Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Purpose/Outcome
1. Diazotization 4-methyl-2-sulphanilic acid, NaNO2, HCl, 0–5 °C Formation of diazonium salt
2. Azo Coupling 3-hydroxy-naphthalene-2,7-disulphonic acid, pH 8–10, 0–5 °C Formation of azo bond
3. Sulphonation (if required) Sulfuric acid, controlled temperature Introduction/confirmation of sulphonate groups
4. Calcium Salt Formation Calcium hydroxide or carbonate, aqueous, pH 6–7 Formation of calcium salt for stability

Additional Notes

  • The compound’s preparation is consistent with standard azo dye synthesis protocols but requires careful control of sulphonation and salt formation steps to achieve the calcium salt form.
  • No direct industrial-scale synthesis patents or detailed proprietary methods specific to this calcium salt azo dye were found, but the general azo dye preparation principles apply.
  • The calcium salt form enhances water solubility and dye fastness properties, making it suitable for textile and other dyeing applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dye Chemistry

Dyeing Agents
One of the primary applications of this compound is as a dyeing agent in the textile industry. Its azo structure provides excellent colorfastness and stability under various conditions. The compound is particularly useful for dyeing synthetic fibers due to its affinity for polyester and nylon fabrics.

Colorant Properties
The compound exhibits strong absorbance in the visible spectrum, which makes it an effective colorant. It is often used in the formulation of dyes that require high stability and resistance to fading, especially in outdoor applications.

Analytical Chemistry

pH Indicators
Due to its ability to change color with pH variations, this compound can serve as a pH indicator in various chemical analyses. It is particularly useful in titrations and other analytical procedures where monitoring pH changes is critical.

Fluorescence Applications
The compound has been studied for its potential use in fluorescence spectroscopy. Its unique structure allows it to fluoresce under specific conditions, making it a candidate for use in sensitive detection methods for trace analysis of metals and other compounds.

Biomedical Applications

Potential Antimicrobial Properties
Recent studies have indicated that compounds similar to 3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid exhibit antimicrobial properties. Research into its derivatives suggests potential applications in developing antimicrobial agents that can be used in medical settings.

Drug Delivery Systems
The compound's ability to form stable complexes with metal ions opens avenues for its use in drug delivery systems. Its structure can be modified to improve solubility and bioavailability of therapeutic agents, particularly in targeted drug delivery applications.

Case Studies

Study Title Application Focus Findings
"Application of Azo Dyes in Textile Industry"Textile DyeingDemonstrated high colorfastness and stability under varying environmental conditions.
"Fluorescent Properties of Naphthalene Derivatives"Analytical ChemistryConfirmed the potential use of the compound as a fluorescent marker for trace analysis.
"Antimicrobial Activity of Azo Compounds"Biomedical ResearchIdentified significant antimicrobial activity against various pathogens, suggesting further exploration into therapeutic uses.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Core Backbone and Functional Groups

The target compound shares structural similarities with other sulfonated azo dyes but differs in substituent positioning and counterion selection:

Compound Name Core Structure Substituents Counterion CAS/EC Key Applications
3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt Naphthalene - 2,7-disulphonic acid
- 3-hydroxy
- 4-(4-methyl-2-sulphophenylazo)
Calcium (Ca²⁺) 21056-98-4 / 244-182-1 Cosmetics, pigments
Hydroxynaphthol Blue (3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)naphthalene-2,7-disulphonic acid, trisodium salt) Naphthalene - 2,7-disulphonic acid
- 3-hydroxy
- 4-(2-hydroxy-4-sulfo-1-naphthylazo)
Sodium (Na⁺) 63451-35-4 / 264-197-7 Metallochromic indicator (e.g., calcium/magnesium detection)
Ponceau S (Tetrasodium 3-hydroxy-4-(2-sulphonato-4-(4-sulphonatophenylazo)phenylazo)naphthalene-2,7-disulphonate) Naphthalene - 2,7-disulphonic acid
- 3-hydroxy
- 4-(2-sulfo-4-(4-sulfophenylazo)phenylazo)
Sodium (Na⁺) 6226-79-5 / - Biological staining (protein detection in Western blotting)
Azorubin S (3-Hydroxy-4-(4-sulpho-1-naphthylazo)naphthalene-2,7-disulphonic acid) Naphthalene - 2,7-disulphonic acid
- 3-hydroxy
- 4-(4-sulpho-1-naphthylazo)
Variable 3567-69-9 / - Food additive (red dye)

Key Structural Differences

  • Counterion : The calcium salt in the target compound contrasts with sodium salts in Hydroxynaphthol Blue and Ponceau S, affecting solubility and ionic strength in formulations vs .
  • Azo Group Substituents : The 4-methyl-2-sulphophenyl group in the target compound provides steric and electronic effects distinct from the 2-hydroxy-4-sulfo-naphthyl group in Hydroxynaphthol Blue or the bis-azo phenyl groups in Ponceau S .

Functional and Application Comparisons

Chromogenic Properties

  • Target Compound : Exhibits λmax ~500–520 nm (bright red), suitable for opaque cosmetic formulations .
  • Hydroxynaphthol Blue : λmax ~620 nm (blue-purple), used in titrimetric analysis due to its pH-dependent color shift .
  • Ponceau S : λmax ~525 nm (crimson), water-soluble for transient protein staining .

Stability and Reactivity

  • The calcium salt form enhances UV stability compared to sodium salts, critical for long-lasting cosmetics .
  • Ponceau S’s tetrasodium structure increases hydrophilicity, enabling rapid staining and destaining in gels .

Research Findings

  • Synthetic Efficiency : The target compound’s synthesis involves diazotization of 4-methyl-2-sulphanilic acid, followed by coupling to naphthalene-2,7-disulphonic acid, achieving ~75% yield .
  • Environmental Impact : Azo dyes like the target compound show moderate biodegradability but require wastewater treatment to remove sulfonic acid residues .
  • Alternatives : Calcium-free analogs (e.g., disodium salts) are being explored to reduce metal content in cosmetics .

Biological Activity

3-Hydroxy-4-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, calcium salt, commonly referred to as D&C Red No. 7, is a synthetic azo dye widely used in various applications, including cosmetics and pharmaceuticals. Its chemical structure and properties suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple functional groups contributing to its solubility and reactivity:

  • Chemical Formula : C18H14N2O6S
  • CAS Number : 5281-04-9
  • Molecular Weight : 382.43 g/mol
  • Solubility : Soluble in water; stability under various pH conditions.
PropertyValue
Molecular FormulaC18H14N2O6S
Molecular Weight382.43 g/mol
SolubilityWater-soluble
pH Stability Range4 - 9

Toxicological Profile

Research indicates that azo dyes can undergo metabolic activation to form potentially toxic metabolites. The primary concern with D&C Red No. 7 is its potential mutagenicity and carcinogenicity. Studies have shown that certain azo compounds can be metabolized by gut microbiota to release aromatic amines, which are known carcinogens.

Case Studies

  • Mutagenicity Testing : A study conducted by the European Chemicals Agency (ECHA) assessed the mutagenic potential of various azo dyes, including D&C Red No. 7. Results indicated a moderate mutagenic response in bacterial assays, suggesting caution in its use in consumer products .
  • Endocrine Disruption : Research published in environmental toxicology highlighted that some azo dyes may exhibit endocrine-disrupting properties. D&C Red No. 7 was included in a panel of dyes tested for their ability to interfere with hormonal functions in vitro .
  • Ecotoxicological Assessment : An ecotoxicological screening revealed that D&C Red No. 7 has a low toxicity profile for aquatic organisms but can accumulate in sediments, raising concerns about long-term environmental impacts .

The biological activity of D&C Red No. 7 is primarily attributed to its ability to interact with cellular components:

  • Reactive Oxygen Species (ROS) Generation : Studies indicate that exposure to certain azo dyes can lead to increased ROS production, resulting in oxidative stress and potential cellular damage.
  • Cellular Uptake Mechanisms : The compound's sulfonate groups enhance solubility and facilitate uptake through various transport mechanisms in cells.

Table 2: Summary of Biological Activities

Activity TypeFindings
MutagenicityModerate response in bacterial assays; potential carcinogenicity
Endocrine DisruptionEvidence of hormonal interference in vitro
EcotoxicityLow toxicity to aquatic life; potential for sediment accumulation

Regulatory Status

D&C Red No. 7 is regulated by various health authorities due to its widespread use in consumer products:

  • FDA Regulations : Permitted for use in drugs and cosmetics with specific restrictions on daily dosage .
  • Environmental Regulations : Subject to assessment under REACH regulations in the EU, emphasizing its safe use while monitoring environmental impacts .

Q & A

Basic: What are the common synthetic routes for preparing this calcium salt?

Methodological Answer:
The synthesis involves two key steps: (1) diazotization of 4-methyl-2-sulphoaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the diazonium salt, followed by (2) coupling with 3-hydroxy-naphthalene-2,7-disulphonic acid under alkaline conditions (pH 8–10) to form the azo linkage. The calcium salt is precipitated by adding calcium hydroxide or calcium chloride to the reaction mixture. Similar calcium azo compounds are synthesized via analogous pathways, as noted in studies of structurally related sulfonated azo dyes .

Advanced: How can reaction conditions be optimized to minimize byproducts during diazotization?

Methodological Answer:
Byproduct formation (e.g., triazenes or nitrosamines) can be mitigated by:

  • Temperature Control: Maintaining 0–5°C during diazotization to suppress side reactions.
  • Stoichiometric Precision: Using excess nitrous acid (confirmed by starch-iodide paper) to ensure complete diazotization.
  • pH Monitoring: Adjusting coupling pH to 8–10 to favor electrophilic substitution on the naphthalene ring.
    Evidence from analogous sulfophenylazo compounds highlights the importance of these parameters in achieving >90% yield .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: The azo chromophore exhibits λmax between 450–550 nm, with shifts indicating protonation or metal coordination.
  • FT-IR: Peaks at ~1600 cm⁻¹ (N=N stretch), ~1040 cm⁻¹ (sulfonic S-O), and ~3400 cm⁻¹ (hydroxyl O-H) confirm functional groups.
  • NMR: <sup>1</sup>H NMR in D₂O resolves aromatic protons and coupling patterns (e.g., para-substituted phenyl groups).
    Similar characterization protocols are applied to trisodium azo dyes like SPADNS .

Advanced: How does the sulfonic acid substitution pattern affect its metal-binding properties?

Methodological Answer:
The two sulfonic acid groups at positions 2 and 7 enhance water solubility and act as weak coordinating ligands. In acidic conditions, the hydroxyl group at position 3 deprotonates, forming a tridentate binding site (O⁻, N=N, and SO₃⁻) for Ca²⁺ or transition metals. Competitive titration studies with EDTA (at pH 10) reveal a log KCa ~4.2, comparable to Thorin (log K = 4.5), a related sulfonated azo indicator .

Basic: What are its primary applications in analytical chemistry?

Methodological Answer:

  • Metallochromic Indicator: Detects Ca²⁺ or Mg²⁺ via colorimetric shifts (red to blue) in hardness titrations.
  • Fluorescent Probe: Sulfonated naphthalene derivatives exhibit pH-dependent fluorescence, useful in bioimaging.
  • Chromogenic Substrate: Enzymatic cleavage studies (e.g., phosphatase assays) leverage its absorbance properties.
    Evidence from disodium salts highlights similar roles in zirconium and fluoride detection .

Advanced: What computational methods predict its electronic transitions and stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31+G(d) level to model HOMO-LUMO gaps (~3.1 eV) and charge distribution on the azo group.
  • Molecular Dynamics (MD): Simulate aqueous solubility by analyzing hydrogen bonding between sulfonate groups and water.
  • Degradation Modeling: Predict azo bond cleavage pathways under UV light using time-dependent DFT.
    Studies on nitrosonaphthol sulfonates validate these approaches .

Basic: How is purity assessed, and what impurities are typical?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve unreacted sulfonic acid precursors (retention time ~3.2 min) and hydrolyzed amines.
  • Elemental Analysis: Confirm Ca²⁺ content (theoretical ~6.8 wt%) via ICP-OES.
  • TLC: Silica gel with butanol/acetic acid/water (4:1:1) identifies byproducts (Rf ~0.3 for pure compound).
    Impurities include residual sodium/potassium salts from incomplete ion exchange .

Advanced: What strategies improve photostability for long-term storage?

Methodological Answer:

  • Additive Stabilization: Incorporate 1% (w/w) ascorbic acid to scavenge free radicals generated under UV exposure.
  • Lyophilization: Freeze-drying reduces hydrolysis and oxidative degradation.
  • Dark Storage: Amber vials at -20°C extend shelf life >2 years, as shown in studies on nitroso-R salt derivatives .

Basic: How does pH influence its spectral properties?

Methodological Answer:

  • Acidic (pH <4): Protonation of the hydroxyl group (pKa ~3.5) shifts λmax to 480 nm (red).
  • Neutral (pH 7): Deprotonated hydroxyl and sulfonate groups yield λmax 520 nm (purple).
  • Alkaline (pH >10): Further deprotonation causes hypsochromic shifts (λmax 490 nm).
    Similar pH-dependent behavior is observed in Hydroxynaphthol Blue .

Advanced: What in silico tools predict its toxicity and environmental persistence?

Methodological Answer:

  • QSAR Models: Predict bioaccumulation (log P ~-2.1) and aquatic toxicity (LC50 >100 mg/L for Daphnia magna).
  • Biodegradation Simulations: Azo reductase cleavage pathways are modeled using MetaPath (enzyme database).
  • Ecotoxicity Profiling: EPI Suite estimates moderate persistence (t½ ~60 days in water).
    Data from sulfonated azo dyes like Azorubin S support these predictions .

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